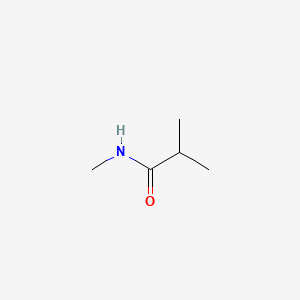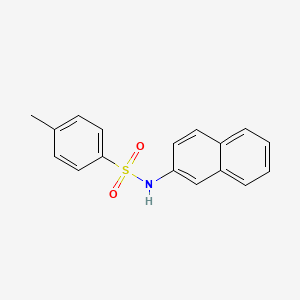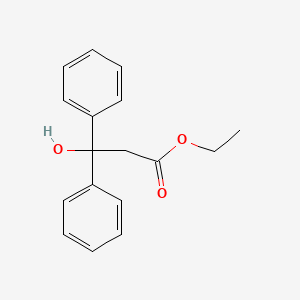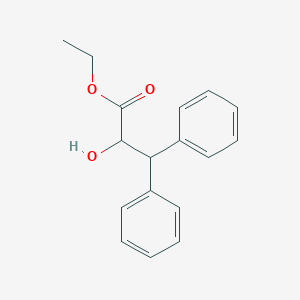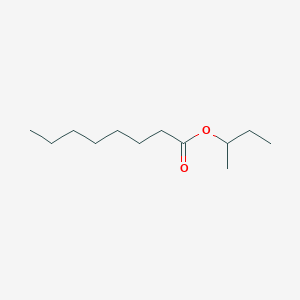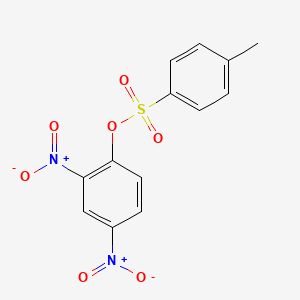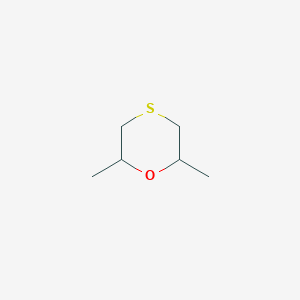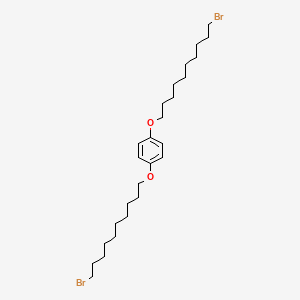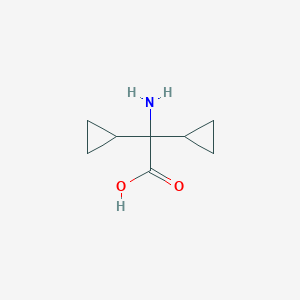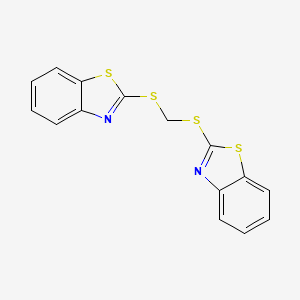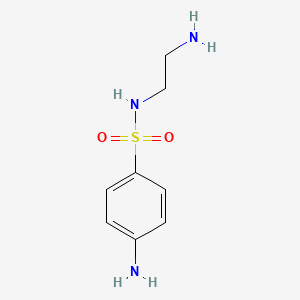
1,1'-Bipyrene
Descripción general
Descripción
1,1’-Bipyrene, also known as 1,1’-bipyrene-2,2’-diol, is a π-expanded axially chiral biaryl compound. Its chemical formula is C32H18 , with an average mass of 402.485 Da and a monoisotopic mass of 402.140839 Da . The compound exhibits interesting structural features due to its extended π-conjugation system.
Synthesis Analysis
1,1’-Bipyrene can be synthesized from 2-hydroxypyrene . The synthetic route involves the formation of the central bipyranyl core, followed by resolution of the axial chirality. Simple optical resolution techniques can be employed to obtain enantiomerically pure forms of 1,1’-bipyrene derivatives .
Molecular Structure Analysis
The molecular structure of 1,1’-Bipyrene consists of two pyrene moieties connected by a central bipyranyl unit. The axial chirality arises from the non-planar arrangement of the pyrene rings. Crystallographic studies have determined the absolute configuration of this compound .
Chemical Reactions Analysis
1,1’-Bipyrene can participate in various chemical reactions due to its extended π-system. Some potential reactions include oxidation , reduction , and functionalization of the pyrene rings. Exploring its reactivity with different electrophiles and nucleophiles would provide valuable insights .
Aplicaciones Científicas De Investigación
Biomonitoring of Human Exposure to Carcinogens
A study by Hao and Yan (2017) demonstrated the use of a luminescent Eu-functionalized metal-organic framework sensor for detecting 1-hydroxypyrene, a biomarker of polycyclic aromatic hydrocarbons (PAHs) carcinogens, in human urine. This sensor offers high selectivity, excellent sensitivity, and good reusability, making it a significant advancement in clinical diagnostics for intoxication levels of PAHs (Hao & Yan, 2017).
Energy Applications of Conducting Polymer Nanostructures
Yin and Zheng (2012) discussed the synthesis and applications of one-dimensional conducting polymer nanostructures, including those derived from poly(p-phenylenevinylene) and its derivatives. These nanostructures have potential in solar cells, fuel cells, rechargeable lithium batteries, and electrochemical supercapacitors due to their high conductivity and carrier mobility (Yin & Zheng, 2012).
Environmental Toxicology
A study focused on the exposure levels to persistent organic pollutants and 1-hydroxypyrene in children living in a malaria-endemic zone in Mexico, assessing the impact of environmental contaminants (Trejo-Acevedo et al., 2012).
Chemical Synthesis and Catalysis
Shirini et al. (2014) introduced a bi-SO3H ionic liquid based on 2,2′-bipyridine as a novel catalyst for synthesizing various xanthene derivatives. This method offers advantages like easy preparation, excellent yields, and short reaction times (Shirini et al., 2014).
Air Pollution Biomarkers
A meta-analysis by Ciarrocca et al. (2014) evaluated urinary 1-hydroxypyrene as a biomarker for exposure to urban pollution among outdoor workers. The study highlighted its reliability in studying occupational exposure to PAHs from urban pollution (Ciarrocca et al., 2014).
Photodegradation and Environmental Chemistry
Reyes et al. (2000) explored the photolysis of pyrene on silica surfaces, including the formation of 1,1'-bipyrene. This study provides insights into the environmental behavior and degradation of pyrene and its derivatives (Reyes et al., 2000).
Block Copolymer Films in Nanotechnology
Aissou et al. (2011) discussed the self-assembly of amylose-b-polystyrene block copolymer films, revealing insights into the nano-organization and potential applications in light-emitting diodes and photovoltaic cells (Aissou et al., 2011).
Propiedades
IUPAC Name |
1-pyren-1-ylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18/c1-3-19-7-9-23-11-15-25(27-17-13-21(5-1)29(19)31(23)27)26-16-12-24-10-8-20-4-2-6-22-14-18-28(26)32(24)30(20)22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLMZXKKDLNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295942 | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bipyrene | |
CAS RN |
5101-26-8 | |
| Record name | 1,1'-Bipyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


